N-(3-bromophenyl)-2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(3-bromophenyl)-2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core. Key structural elements include:
- A 3-bromophenyl group attached via an acetamide linkage.
- A sulfanyl bridge at position 2 of the pyrimidine ring.
- A 3,4-dimethoxyphenethyl substituent at position 2.
Properties
IUPAC Name |
N-(3-bromophenyl)-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22BrN3O4S2/c1-31-19-7-6-15(12-20(19)32-2)8-10-28-23(30)22-18(9-11-33-22)27-24(28)34-14-21(29)26-17-5-3-4-16(25)13-17/h3-7,9,11-13H,8,10,14H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCZDLMKWGDFBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=CC=C4)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22BrN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-bromophenyl)-2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:
- Formation of Thieno[3,2-d]pyrimidine : This involves the cyclization of appropriate precursors under acidic conditions.
- Bromination : The introduction of the bromine atom onto the phenyl ring is achieved through electrophilic substitution.
- Sulfanylation : The sulfanyl group is introduced via nucleophilic substitution reactions.
Anticancer Properties
Research indicates that derivatives of thieno[3,2-d]pyrimidine exhibit significant anticancer activity. For instance, a study demonstrated that compounds related to this compound showed cytotoxic effects against various cancer cell lines. The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis in tumor cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB-231 | 27.6 |
| Compound B | A549 | 29.3 |
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In a study involving Clarias gariepinus (African catfish), it was found that thieno[2,3-c]pyrazole derivatives could mitigate oxidative stress induced by environmental toxins like nonylphenol. The erythrocyte alterations in treated fish were significantly lower compared to controls.
| Treatment | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| Nonylphenol | 40.3 ± 4.87 |
| Nonylphenol + Compound | 12 ± 1.03 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer metabolism.
- Receptor Binding : Its structural features allow it to bind effectively to various receptors implicated in cell signaling pathways related to cancer and inflammation.
Case Studies
Several studies have explored the biological effects of related compounds:
-
Study on Anticancer Activity : A series of thieno[2,3-d]pyrimidine derivatives were synthesized and tested against breast cancer cells (MDA-MB-231). The results indicated that modifications on the phenyl ring significantly influenced cytotoxicity.
- Key Findings : Electron-withdrawing groups enhanced activity compared to electron-donating groups.
-
Study on Antioxidant Effects : The antioxidant potential was assessed by exposing erythrocytes from Clarias gariepinus to nonylphenol and measuring morphological changes.
- : Compounds similar to N-(3-bromophenyl)-2-{...} demonstrated protective effects against oxidative damage.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
Thieno[3,2-d]pyrimidine vs. Thieno[2,3-d]pyrimidine
- Target Compound: The thieno[3,2-d]pyrimidine core (fusion at positions 3,2-d) imparts distinct electronic and steric properties compared to the [2,3-d] isomer.
- Analog (): N-(2-Bromophenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide features a [2,3-d] fused ring.
Substituents on the Pyrimidine Ring
- Analog (): N-(4-Bromophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has a methyl group at position 3 and a phenyl group at position 6. These substitutions may reduce solubility but increase steric bulk, influencing target selectivity .
Acetamide and Aryl Group Variations
Bromophenyl Position
- Target Compound : The 3-bromophenyl group introduces steric hindrance and electron-withdrawing effects at the meta position.
- Analog () : The 4-bromophenyl isomer (para substitution) may improve hydrophobic interactions in flat binding pockets .
- Analog (): N-(3-bromophenyl)-2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide incorporates a 4-bromophenyl group and a fused cyclohexane ring, significantly increasing hydrophobicity and conformational rigidity .
Methoxy vs. Sulfonyl Groups
- Target Compound : The 3,4-dimethoxyphenethyl moiety provides electron-donating methoxy groups, enhancing solubility and hydrogen-bonding capacity.
- Analog () : N-(3-bromophenyl)-2-{[5-(3-chloro-4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide replaces the phenethyl group with a sulfonyl substituent, introducing strong electron-withdrawing effects and acidity .
Physicochemical and Pharmacokinetic Properties
Research Implications
- Bioactivity : While specific data for the target compound are unavailable, analogs with similar structures (e.g., ) are explored as kinase inhibitors. The 3,4-dimethoxyphenethyl group may enhance binding to ATP pockets in kinases .
- Metabolite Profiling : Molecular networking () could identify fragmentation patterns to compare the target compound with analogs, aiding in dereplication and SAR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
